molecular formula C19H15BrN2O3S B3522226 ethyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate

ethyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate

Cat. No.: B3522226
M. Wt: 431.3 g/mol
InChI Key: SPCKDNGENQAUPL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (from the “ethyl …carboxylate” part of the name), an amine group (from the “isonicotinoylamino” part), a bromophenyl group (from the “4-bromophenyl” part), and a thiophene ring (from the “thiophenecarboxylate” part). These functional groups suggest that this compound might have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group might be introduced using a bromination reaction, the isonicotinoylamino group might be introduced using a substitution or addition reaction, and the thiophenecarboxylate group might be introduced using a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring. The thiophene ring would also likely be planar. The isonicotinoylamino group might introduce some steric hindrance and could potentially influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromine atom in the bromophenyl group might make that part of the molecule more electrophilic, making it a potential site for nucleophilic attack. The amine group might act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could potentially increase its boiling point and melting point compared to similar compounds without a bromine atom .

Future Directions

Further study of this compound could involve synthesizing it and studying its reactivity and potential biological activity. It could also involve computational studies to predict its properties and potential uses .

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-2-25-19(24)16-15(12-3-5-14(20)6-4-12)11-26-18(16)22-17(23)13-7-9-21-10-8-13/h3-11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCKDNGENQAUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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